Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride
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Overview
Description
“Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride” is a chemical compound with a molecular weight of 205.68 . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H15NO2.ClH/c1-12-7(11)9(10)5-8(6-9)3-2-4-8;/h2-6,10H2,1H3;1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 205.68 . The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Applications in Receptor Topology Studies
The scientific research applications of Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride are primarily focused on its use in synthesizing conformationally restricted analogs of amino acids, which are instrumental in studying the topology of various receptors. One notable application is the synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton, designed to probe the topologies of different glutamate receptors. The rigid spirocyclic scaffold of these analogs, including (R)- and (S)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic acid hydrochlorides, allows for a fixed spatial orientation of the aminocarboxylate moiety and the carboxylic group, making them valuable tools in neurochemical research (Radchenko, Grygorenko, & Komarov, 2008).
Advancements in Synthetic Approaches
Further research has led to the development of novel synthetic approaches to non-natural conformationally rigid spiro-linked amino acids, such as 1-Aminospiro[2.3]hexane-1,5-dicarboxylic and 1-ammo-5-(ammomethyl)spiro[2.3]hexane-1-carboxylic acids. These analogs, representing rigid versions of glutamic acid and lysine, were synthesized from 3-methylidenecyclobutanecarbonitrile through a series of catalytic and chemoselective reactions. This innovative synthetic route highlights the potential of spirocyclic compounds in medicinal chemistry and drug design due to their unique conformational properties (Yashin et al., 2019).
Applications in Modulating Neurotransmitter Systems
Additionally, the synthesis of spiro[2.3]hexane amino acids as conformationally restricted analogs of γ-aminobutyric acid (GABA) demonstrates the application of these compounds as promising modulators of GABAergic cascades in the human central nervous system. These compounds were synthesized starting from 3-Methylenecyclobutanecarboxylic acid and its methyl ester, employing catalytic cycloaddition reactions and modified Curtius reactions to produce target amino acids. This research underscores the potential of this compound derivatives in the development of novel neuroactive substances (Yashin et al., 2017).
Safety and Hazards
The safety information for “Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride” includes a warning signal word . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P321, P330, P338, P351, P352, P362 .
Properties
IUPAC Name |
methyl 2-aminospiro[3.3]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-7(11)9(10)5-8(6-9)3-2-4-8;/h2-6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRBWGKBTXRAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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